

physical and chemical properties of ethyl 3-methyl-1H-pyrazole-4-carboxylate

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Compound of Interest

Compound Name: **ethyl 3-methyl-1H-pyrazole-4-carboxylate**

Cat. No.: **B015672**

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An In-Depth Technical Guide to Ethyl 3-Methyl-1H-pyrazole-4-carboxylate

This guide provides a comprehensive technical overview of **Ethyl 3-methyl-1H-pyrazole-4-carboxylate**, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its properties, its reactivity, and its strategic application in modern synthesis.

Introduction: The Pyrazole Core in Modern Chemistry

Ethyl 3-methyl-1H-pyrazole-4-carboxylate is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.^{[1][2]} Its value stems from its unique electronic properties, metabolic stability, and its capacity to act as a versatile scaffold for creating libraries of compounds with diverse biological activities, including analgesic, anti-inflammatory, and anti-cancer properties.^{[1][3]} This guide focuses on the ethyl ester derivative, a common starting point for further synthetic elaboration.

Core Physicochemical and Structural Properties

A precise understanding of a compound's physical properties is the foundation of all subsequent experimental design, from reaction setup to purification and formulation. The properties of **ethyl 3-methyl-1H-pyrazole-4-carboxylate** are summarized below.

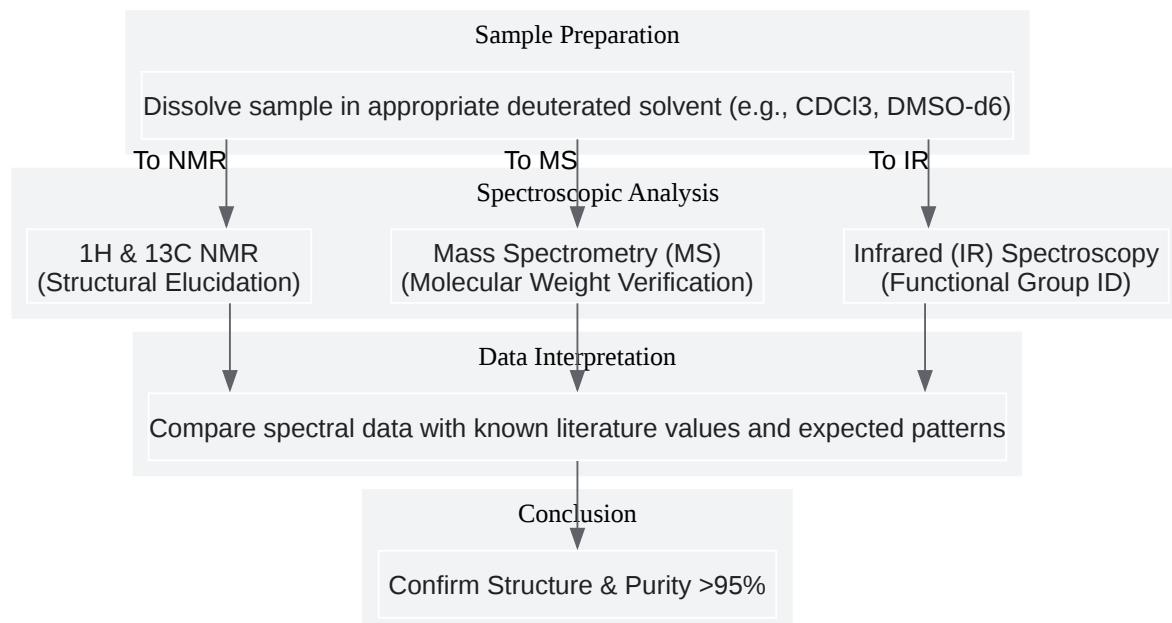
Property	Value	Source(s)
IUPAC Name	ethyl 3-methyl-1H-pyrazole-4-carboxylate	[4]
Synonyms	3-Methyl-1H-pyrazole-4-carboxylic acid ethyl ester	
CAS Number	85290-78-4	[4]
Molecular Formula	C ₇ H ₁₀ N ₂ O ₂	[4]
Molecular Weight	154.17 g/mol	[4]
Appearance	Solid	
Melting Point	51-55 °C	
SMILES	CCOC(=O)C1=C(NN=C1)C	[4]
InChI Key	HHYVTIKYZUMDIL-UHFFFAOYSA-N	[4]

These fundamental data points are critical for calculating molar equivalents in reactions, selecting appropriate solvents, and predicting the compound's behavior under various physical conditions.

Analytical Characterization: A Self-Validating Workflow

Confirming the identity, purity, and structure of a starting material is a non-negotiable step in synthesis. The following protocols represent a standard workflow for the validation of **ethyl 3-methyl-1H-pyrazole-4-carboxylate**.

Experimental Workflow for Structural Validation



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